molecular formula C18H11ClN4O4 B3462268 5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole

5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole

Cat. No.: B3462268
M. Wt: 382.8 g/mol
InChI Key: QHKDKHMOEBZHNS-UHFFFAOYSA-N
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Description

5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of isoxazole and oxadiazole rings, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole typically involves multiple steps, starting with the preparation of the isoxazole and oxadiazole intermediates. One common method involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with 4-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the death of microbial cells or the suppression of their growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole is unique due to its dual presence of isoxazole and oxadiazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O4/c1-10-15(16(21-26-10)13-4-2-3-5-14(13)19)18-20-17(22-27-18)11-6-8-12(9-7-11)23(24)25/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKDKHMOEBZHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole
Reactant of Route 6
5-[3-(2-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-3-(4-nitro-phenyl)-[1,2,4]oxadiazole

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